molecular formula C8H5FO3 B1342166 2-Fluoro-4-formylbenzoic acid CAS No. 604000-97-7

2-Fluoro-4-formylbenzoic acid

Cat. No.: B1342166
CAS No.: 604000-97-7
M. Wt: 168.12 g/mol
InChI Key: MBTIUAFUJPATDP-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions are replaced by a fluorine atom and a formyl group, respectively.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

The compound contains both an aldehyde and a carboxylic acid group , which could potentially interact with biological targets through various mechanisms, such as hydrogen bonding or covalent bonding.

Pharmacokinetics

Factors such as its molecular weight and physical state may influence its bioavailability.

Result of Action

It is used in proteomics research , suggesting that it may have effects at the protein level.

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-formylbenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature , indicating that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-formylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . These interactions are crucial for the synthesis of complex molecules and can influence the activity of enzymes involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to interact with specific sites on enzymes, leading to changes in their activity and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These effects are influenced by the compound’s interaction with cellular components and its ability to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are crucial for its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization is essential for its activity and can impact its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-4-formylbenzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This process typically uses fluoride salts in polar aprotic solvents. The reaction conditions include the use of a suitable solvent, such as dimethyl sulfoxide, and a fluoride source, such as cesium fluoride. The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom with a fluorine atom .

Another method involves the oxidation of 2-fluoro-4-methylbenzoic acid using potassium permanganate in an acidic medium. This reaction converts the methyl group into a formyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-formylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-formylbenzoic acid is widely used in synthetic chemistry for the preparation of various biologically active compounds. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities .

In biology and medicine, this compound is used in the synthesis of compounds with potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-formylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The formyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-fluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTIUAFUJPATDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593798
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604000-97-7
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-formylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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